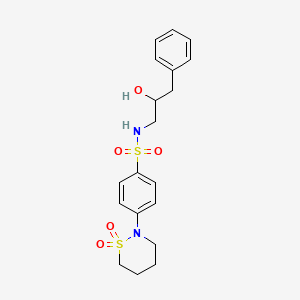

4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide

Description

Propriétés

IUPAC Name |

4-(1,1-dioxothiazinan-2-yl)-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S2/c22-18(14-16-6-2-1-3-7-16)15-20-28(25,26)19-10-8-17(9-11-19)21-12-4-5-13-27(21,23)24/h1-3,6-11,18,20,22H,4-5,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWKMSAXUOLKES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC(CC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide is a sulfonamide derivative with potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₈N₂O₆S₂

- Molecular Weight : 392.5 g/mol

- CAS Number : 1396783-39-3

Antibacterial and Antifungal Properties

Research indicates that compounds containing the thiazine moiety exhibit significant antibacterial and antifungal activities. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.

- Mechanism of Action :

- The compound acts by inhibiting the enzyme dihydropteroate synthase, crucial in the folate biosynthesis pathway in bacteria.

- In vitro studies have shown that related thiazine derivatives demonstrate potent activity against various strains of bacteria and fungi.

Anti-inflammatory Effects

Studies have suggested that thiazine derivatives possess anti-inflammatory properties, potentially through the inhibition of nitric oxide (NO) production in macrophages.

- Case Study :

Antidiabetic Potential

Emerging research highlights the potential of thiazine derivatives as antidiabetic agents. These compounds may influence glucose metabolism and insulin sensitivity.

- Experimental Findings :

Data Tables

Comparaison Avec Des Composés Similaires

Key Similar Compounds (from ):

- Compound 11: 4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide

- Compound 18: 4-[1-(2-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide

Comparison Table

Key Observations:

Substituent Impact on Activity: Compounds 11 and 18 exhibit strong antimicrobial activity, attributed to their chloro-benzoyl and pyrimidinyl groups, which may enhance lipophilicity and target binding . In contrast, the target compound’s thiazinan dioxide and hydroxy-phenylpropyl groups suggest divergent interactions.

Electronic and Steric Effects: The indolylideneamino group in Compounds 11/18 introduces a planar, conjugated system likely to engage in π-π stacking with microbial targets. The target compound’s non-planar thiazinan ring may reduce such interactions but provide steric hindrance beneficial for selectivity.

Pharmacokinetic Considerations :

- The hydroxy-phenylpropyl group in the target compound could enhance aqueous solubility compared to the lipophilic chloro-benzoyl and pyrimidinyl groups in Compounds 11/16. This might improve oral bioavailability but reduce membrane penetration in Gram-negative bacteria.

Hypothetical Target Profiles :

- While Compounds 11/18 target microbial pathways, the structural uniqueness of the thiazinan dioxide moiety in the target compound aligns with sulfonamide inhibitors of human enzymes (e.g., carbonic anhydrase IX/XII). Further studies are needed to validate this hypothesis.

Méthodes De Préparation

Tethered Aminohydroxylation (TA) Reaction

The TA reaction facilitates the formation of thiazinane derivatives from sulfonamide-containing alkenes. For example:

- Substrate : Pent-4-ene-1-sulfonamide.

- Reagents : Rhodium catalyst (Rh₂(OAc)₄), iodosobenzene diacetate (PhI(OAc)₂), Al₂O₃.

- Product : 1,2-Thiazinane-1,1-dioxide derivatives (yields: 35–59%).

Reaction Scheme :

Alkene-Sulfonamide → [TA Reaction] → 1,2-Thiazinane-1,1-dioxide

Ring-Opening Alkylation

Sulfonamides undergo nucleophilic substitution with alkylating agents to form thiazinane rings. For instance:

- Substrate : 2-Thia-1-aza-bicyclo[3.1.0]hexane-2,2-dioxide.

- Reagents : 4-Bromo-3,5-dimethylphenol, N,N-dimethylacetamide (DMAc).

- Product : 4-(4-Bromo-3,5-dimethylphenoxy)-2-methylthiazinane-1,1-dioxide (yield: 66%).

Key Data :

Preparation of the Benzenesulfonamide Core

The benzenesulfonamide backbone is synthesized through sulfonation or nucleophilic substitution.

Sulfonation of Benzene Derivatives

Benzenesulfonamides are typically prepared by reacting benzenesulfonyl chloride with amines. For example:

- Substrate : 4-Chlorobenzenesulfonyl chloride.

- Reagents : Amine (e.g., 2-hydroxy-3-phenylpropylamine), base (e.g., pyridine).

- Product : 4-Chloro-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide.

Coupling the Thiazinane Moiety

The thiazinane ring is attached to the benzenesulfonamide via coupling reactions. For example:

- Substrate : 4-Chlorobenzenesulfonamide.

- Reagents : 1,1-Dioxido-1,2-thiazinan-2-yl lithium, THF, −78°C.

- Product : 4-(1,1-Dioxido-1,2-thiazinan-2-yl)benzenesulfonamide.

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | −78°C |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Time | 2–4 hours |

Introduction of the N-(2-Hydroxy-3-phenylpropyl) Group

The N-(2-hydroxy-3-phenylpropyl) group is synthesized via reductive amination or nucleophilic substitution.

Reductive Amination

- Substrate : 3-Phenylpropionaldehyde.

- Reagents : Ammonia, NaBH₃CN, methanol.

- Product : 2-Hydroxy-3-phenylpropylamine.

Coupling to Benzenesulfonamide

- Substrate : 4-(1,1-Dioxido-1,2-thiazinan-2-yl)benzenesulfonamide.

- Reagents : 2-Hydroxy-3-phenylpropylamine, EDC/HOBt, dichloromethane.

- Product : 4-(1,1-Dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide.

Key Steps :

- Activate the sulfonamide with EDC/HOBt.

- Couple with the amine under inert conditions.

- Purify via column chromatography.

Purification and Characterization

Final purification involves:

- Column Chromatography : Silica gel, ethyl acetate/hexane gradient.

- NMR Spectroscopy : Confirm structural integrity (¹H, ¹³C NMR).

- Mass Spectrometry : Verify molecular weight (e.g., LC-MS).

Example Data :

| Technique | Observations |

|---|---|

| ¹H NMR | δ 7.2–7.8 (aromatic H), δ 3.5–4.0 (CH₂OH, CH₂Ph) |

| ¹³C NMR | δ 120–140 (aromatic C), δ 65–75 (CH₂OH) |

| LC-MS | m/z [M+H]⁺ = calculated molecular weight |

Summary of Key Methods and Data

The synthesis integrates thiazinane formation, sulfonamide coupling, and amine functionalization. Critical steps include:

- Thiazinane Synthesis : TA reaction or ring-opening alkylation (yields: 35–66%).

- Sulfonamide Coupling : Nucleophilic substitution at the para position (conditions: −78°C, THF).

- Amine Functionalization : Reductive amination followed by EDC/HOBt-mediated coupling.

Challenges :

- Stereochemical control in the hydroxypropyl group.

- Regioselectivity during sulfonation.

Q & A

Basic Research Questions

Q. What are the key considerations in optimizing the synthesis of 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-(2-hydroxy-3-phenylpropyl)benzenesulfonamide to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters such as temperature (60–80°C for sulfonamide coupling), pH (neutral to mildly basic conditions to avoid hydrolysis), and solvent choice (e.g., DMF or dichloromethane for solubility). Purification often involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization using ethanol/water mixtures to isolate the pure product. Monitoring intermediates via TLC and HPLC ensures reaction progression .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the sulfonamide backbone and substituent positions. Infrared (IR) spectroscopy identifies key functional groups (e.g., S=O stretches at ~1350–1150 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. For ambiguous signals, 2D NMR (e.g., COSY, HSQC) resolves structural overlaps. Cross-referencing with simulated spectra (using tools like ACD/Labs) enhances accuracy .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies should include accelerated degradation tests under stress conditions (e.g., 40°C/75% relative humidity for 4 weeks). Analyze degradation products via LC-MS and compare with fresh samples. Kinetic modeling (e.g., Arrhenius plots) predicts shelf life. Protect light-sensitive moieties (e.g., thiazinane-dioxide) with amber glassware .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line selection, incubation times). Standardize protocols using guidelines like OECD 423 for toxicity or CLSI M07 for antimicrobial activity. Perform meta-analyses with statistical tools (ANOVA, Tukey’s HSD) to identify outliers. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s therapeutic efficacy?

- Methodological Answer : Prioritize modifying the 2-hydroxy-3-phenylpropyl moiety to enhance target engagement (e.g., introducing electron-withdrawing groups for increased hydrogen bonding). Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., carbonic anhydrase isoforms). Synthesize derivatives with systematic substitutions (e.g., fluorination at the phenyl ring) and evaluate via dose-response curves .

Q. What experimental approaches are suitable for elucidating the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine in vitro target profiling (e.g., kinase inhibition panels) with in silico simulations (Molecular Dynamics). Use CRISPR-Cas9 knockouts to identify essential pathways. For in vivo studies, employ fluorescently tagged analogs (e.g., Cy5 conjugation) for tissue distribution tracking via IVIS imaging. Proteomic profiling (LC-MS/MS) identifies downstream effectors .

Q. How should researchers evaluate the environmental impact and degradation pathways of this compound?

- Methodological Answer : Conduct OECD 301/302 biodegradability tests in aqueous systems. Use LC-QTOF-MS to identify transformation products (e.g., sulfonamide cleavage fragments). Assess photodegradation under UV light (λ = 254 nm) and model half-lives using EPI Suite. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) quantify environmental risks .

Data Analysis & Experimental Design

Q. What statistical frameworks are optimal for analyzing dose-response data in bioactivity assays?

- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using software like GraphPad Prism. Calculate EC₅₀/IC₅₀ values with 95% confidence intervals. For multiplex assays (e.g., cytotoxicity + target inhibition), apply multivariate analysis (PCA or PLS-DA) to deconvolute effects .

Q. How can researchers design robust in vivo studies to minimize confounding variables?

- Methodological Answer : Use randomized block designs with littermate controls to account for genetic variability. Stratify animals by weight/age and apply blinded dosing protocols. Include pharmacokinetic sampling (plasma/tissue) at multiple timepoints. Power analysis (G*Power) ensures adequate sample size (n ≥ 8/group) .

Tables of Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Synthetic Yield | 65–78% (after chromatography) | |

| Aqueous Solubility | 0.12 mg/mL (pH 7.4, 25°C) | |

| LogP | 2.9 (Predicted via XLogP3) | |

| Key Bioactivity | IC₅₀ = 1.2 µM (Carbonic Anhydrase IX) |

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.